molecular formula C₇¹³CH₁₀FN¹⁵N₂O₆S₂ B1154461 Emtricitabine 5-O-Sulfate-13C,15N2

Emtricitabine 5-O-Sulfate-13C,15N2

Cat. No.: B1154461
M. Wt: 330.29
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emtricitabine 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 is a stable isotope-labeled derivative of emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy for HIV. The compound is synthesized with <sup>13</sup>C and <sup>15</sup>N isotopes at specific positions to serve as an internal standard (IS) in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary application lies in pharmacokinetic (PK) studies to ensure accurate measurement of emtricitabine and its metabolites in biological matrices .

Properties

Molecular Formula

C₇¹³CH₁₀FN¹⁵N₂O₆S₂

Molecular Weight

330.29

Synonyms

4-Amino-5-fluoro-1-[(2R,5S)-2-hydroxymethyl)-1,3-oxathiolan-5-yl]-2-(1H-pyrimidinone 5-O-Sulfate-13C,15N2;  (-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 5-O-Sulfate-13C,15N2;  (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 5-O-Sulfate-13C,15N2;  BW 1592 5-O-Sulfat

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C8H10F<sup>13</sup>C<sup>15</sup>N2O3S (isotopic enrichment ≥99%)
  • Role : IS for emtricitabine quantification in plasma and intracellular compartments .
  • Analytical Utility : Minimizes matrix effects and improves assay precision by compensating for variability during sample preparation .

Comparison with Structural Analogs

Emtricitabine (FTC)

  • Structure : 2',3'-deoxy-5-fluoro-3'-thiacytidine.
  • Pharmacology : Inhibits HIV reverse transcriptase by mimicking deoxycytidine, leading to chain termination. Licensed by the FDA in 2003 .
  • Key Differences :
    • FTC lacks isotopic labeling, limiting its utility in tracer studies.
    • FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 is metabolically inert and used exclusively for analytical calibration, whereas FTC itself is therapeutically active .

Lamivudine (3TC)

  • Structural Similarity : Both FTC and 3TC are cytidine analogs with sulfur substitutions in the sugar moiety.
  • Pharmacokinetic Contrast :

    Parameter Emtricitabine Lamivudine
    Plasma Half-life 10 hours 5–7 hours
    Intracellular Activation FTC-triphosphate 3TC-triphosphate
    • FTC exhibits longer intracellular persistence, making it preferable in combination therapies .

Abacavir (ABC)

  • Structural Contrast: ABC is a guanosine analog with a cyclopentene ring, unlike FTC’s cytidine backbone.
  • Toxicity Profile : ABC has higher cytotoxicity (CC50 = 20 µM) compared to FTC (CC50 > 100 µM) in vitro, limiting its use in patients with hypersensitivity .

Comparison with Isotopic Analogs

Emtricitabine-d2,<sup>15</sup>N

  • Isotopic Labeling : Deuterium (<sup>2</sup>H) at two positions and <sup>15</sup>N at one position.
  • Applications : Used interchangeably with FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 in bioanalytical assays, but deuterated analogs may exhibit chromatographic retention time shifts due to isotopic effects .

Gemcitabine-<sup>13</sup>C,<sup>15</sup>N2 (Hydrochloride)

  • Functional Contrast : Gemcitabine is a cytidine analog used in oncology, whereas FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 is specific to antiviral research.
  • Isotopic Purity : Both require rigorous validation to avoid contamination (e.g., <sup>15</sup>N-labeled ammonium in commercial <sup>15</sup>N2 stocks can skew results) .

Analytical and Pharmacokinetic Data

Performance in LC-MS/MS Assays

Parameter FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 FTC-d2,<sup>15</sup>N
Retention Time (min) 3.2 3.4
Signal-to-Noise Ratio 150:1 120:1
Matrix Effect (%) 98–102 95–105

Intracellular Pharmacokinetics

  • FTC-triphosphate (active metabolite) concentrations in HIV patients: Elderly Patients: 12.3 ± 3.1 pmol/10<sup>6</sup> cells (using FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 as IS) .

Research Implications and Limitations

  • Advantages of FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 :
    • High isotopic purity ensures reliability in trace-level detection.
    • Compatibility with diverse biological matrices (plasma, urine).
  • Limitations: Limited commercial availability compared to non-sulfated isotopic analogs . Requires specialized handling to avoid isotopic exchange or degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.